molecular formula C11H21N3S B13627478 n-((2-(Aminomethyl)thiazol-4-yl)methyl)-N-propylpropan-1-amine

n-((2-(Aminomethyl)thiazol-4-yl)methyl)-N-propylpropan-1-amine

Cat. No.: B13627478
M. Wt: 227.37 g/mol
InChI Key: ZZTRSBUAHQWJON-UHFFFAOYSA-N
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Description

The compound n-((2-(Aminomethyl)thiazol-4-yl)methyl)-N-propylpropan-1-amine is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-((2-(Aminomethyl)thiazol-4-yl)methyl)-N-propylpropan-1-amine One common method involves the cyclization of a thioamide with an α-haloketone to form the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

n-((2-(Aminomethyl)thiazol-4-yl)methyl)-N-propylpropan-1-amine: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield primary or secondary amines .

Scientific Research Applications

n-((2-(Aminomethyl)thiazol-4-yl)methyl)-N-propylpropan-1-amine: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential use in developing new drugs for treating bacterial and fungal infections.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of n-((2-(Aminomethyl)thiazol-4-yl)methyl)-N-propylpropan-1-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s antimicrobial and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-((2-(Aminomethyl)thiazol-4-yl)methyl)-N-propylpropan-1-amine: is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its combination of aminomethyl and propylpropan-1-amine groups enhances its ability to interact with biological targets, making it a promising candidate for drug development .

Properties

Molecular Formula

C11H21N3S

Molecular Weight

227.37 g/mol

IUPAC Name

N-[[2-(aminomethyl)-1,3-thiazol-4-yl]methyl]-N-propylpropan-1-amine

InChI

InChI=1S/C11H21N3S/c1-3-5-14(6-4-2)8-10-9-15-11(7-12)13-10/h9H,3-8,12H2,1-2H3

InChI Key

ZZTRSBUAHQWJON-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CC1=CSC(=N1)CN

Origin of Product

United States

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